Home > Products > Screening Compounds P70443 > Risdiplam metabolite M1
Risdiplam metabolite M1 - 2250441-24-6

Risdiplam metabolite M1

Catalog Number: EVT-8953297
CAS Number: 2250441-24-6
Molecular Formula: C22H23N7O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Risdiplam is classified as an mRNA splicing modifier, specifically targeting the splicing mechanism associated with the SMN2 gene. This drug was developed by Genentech and is marketed under the name Evrysdi. Metabolite M1 is formed primarily through metabolic processes involving flavin monooxygenases and cytochrome P450 enzymes, particularly flavin monooxygenase 1 and 3, and various cytochrome P450 isoforms such as CYP1A1, CYP2J2, CYP3A4, and CYP3A7 .

Synthesis Analysis

Methods and Technical Details

The synthesis of risdiplam involves complex organic chemistry techniques that lead to the formation of its various metabolites, including M1. The metabolic pathway primarily involves oxidation processes catalyzed by flavin monooxygenases. In vitro studies have shown that risdiplam exhibits low turnover rates in human liver microsomes, indicating that it is metabolized slowly compared to other compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of risdiplam can be described by its chemical formula C_19H_22N_4O_3S. The compound features a piperazine moiety linked to a sulfonamide group, which is critical for its biological activity. Metabolite M1 retains much of this structure but includes modifications due to hydroxylation.

  • Molecular Weight: Approximately 378.47 g/mol
  • Structural Representation: The detailed structural representation can be derived from chemical databases but typically includes a piperazine ring connected to a sulfonamide functional group.
Chemical Reactions Analysis

Reactions and Technical Details

Metabolite M1 is primarily produced through oxidative metabolic pathways involving flavin monooxygenases. These enzymes facilitate reactions that introduce hydroxyl groups into the risdiplam molecule. For example, hydroxylation at specific positions on the piperazine ring leads to the formation of M1.

In vitro studies indicate that M1 does not exhibit significant pharmacological activity at therapeutic doses, which aligns with its classification as a pharmacologically inactive metabolite .

Mechanism of Action

Process and Data

Risdiplam functions by binding to specific sites on SMN2 pre-messenger RNA, promoting the inclusion of exon 7 during splicing. This results in an increase in functional SMN protein production from SMN2 transcripts. Although metabolite M1 does not directly participate in this mechanism, its presence in circulation reflects the metabolic processing of risdiplam.

The pharmacokinetics (PK) profile indicates that after oral administration, risdiplam reaches peak plasma concentrations within 1-4 hours, with a terminal elimination half-life ranging from approximately 40 to 69 hours . The pharmacokinetic data suggest that while metabolite M1 circulates in significant amounts, it does not contribute to therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Risdiplam exhibits good solubility in various solvents, which aids in its formulation for oral administration.
  • Stability: The compound remains stable under physiological conditions but undergoes metabolism primarily via enzymatic pathways.
  • Protein Binding: Risdiplam shows high plasma protein binding (approximately 89%), predominantly to serum albumin .
Applications

Scientific Uses

Risdiplam and its metabolite M1 are primarily utilized in clinical settings for treating spinal muscular atrophy. The drug's ability to enhance SMN protein levels has been demonstrated in clinical trials, showing significant improvements in motor function among patients with spinal muscular atrophy type 1 .

Biosynthesis and Metabolic Pathways of Risdiplam Metabolite M1

Risdiplam metabolite M1 represents a primary circulatory metabolite arising from the biotransformation of risdiplam, a survival of motor neuron 2 (SMN2) splicing modifier approved for spinal muscular atrophy. Unlike the parent compound, metabolite M1 is pharmacologically inactive but retains transporter inhibitory activity. Its formation involves a complex interplay of oxidative enzymes, primarily flavin-containing monooxygenases and cytochrome P450 isoforms, with significant interspecies differences in metabolic efficiency [1] [5].

Enzymatic Synthesis Involving Flavin Monooxygenases and Cytochrome P450 Isoforms

The biosynthesis of metabolite M1 is predominantly mediated by hepatic flavin-containing monooxygenases (FMOs), with minor contributions from cytochrome P450 enzymes. Experimental data derived from human liver microsomes and recombinant enzyme systems demonstrate that FMO1 and FMO3 catalyze the initial oxidation of risdiplam, forming an intermediate that undergoes spontaneous rearrangement to yield metabolite M1. This reaction constitutes the major metabolic clearance pathway, accounting for approximately 75% of risdiplam's hepatic intrinsic clearance [1] [5].

Cytochrome P450 enzymes contribute supplementary oxidative metabolism, primarily via cytochrome P450 3A4, cytochrome P450 2J2, cytochrome P450 1A1, and cytochrome P450 3A7 (the fetal isoform persisting postnatally). In vitro studies utilizing chemical inhibitors and monoclonal antibodies indicate cytochrome P450 enzymes collectively account for approximately 20% of risdiplam's metabolic clearance. The relative contributions of individual enzyme systems are quantified below:

Table 1: Enzymatic Contributions to Risdiplam Metabolism Leading to Metabolite M1 Formation

Enzyme SystemContribution to Hepatic Intrinsic ClearanceSpecific Isoforms InvolvedIn Vitro Evidence
Flavin-containing monooxygenases~75%Flavin-containing monooxygenase 1, Flavin-containing monooxygenase 3Inhibition by methimazole; activity in recombinant flavin-containing monooxygenase systems
Cytochrome P450 enzymes~20%Cytochrome P450 3A4, Cytochrome P450 2J2, Cytochrome P450 1A1, Cytochrome P450 3A7Inhibition by ketoconazole; antibody inhibition studies
Renal clearance~5%Not applicableExcretion of unchanged parent in urine

Notably, metabolite M1 itself undergoes further oxidation, forming secondary metabolites eliminated via renal and fecal routes. The major circulating metabolite M1 constitutes a significant proportion of drug-related material in plasma (approximately 17% based on radioactive tracer studies), with the parent compound risdiplam representing approximately 83% of circulating material [1] [9].

Role of Cytochrome P450 3A4 and Cytochrome P450 3A7 in Secondary Metabolic Modifications

While flavin-containing monooxygenases dominate the primary formation of metabolite M1, cytochrome P450 3A4 and cytochrome P450 3A7 facilitate subsequent modifications of this metabolite. Cytochrome P450 3A7 exhibits particular importance in pediatric populations due to its expression dominance during early development. Ontogeny studies reveal cytochrome P450 3A7 activity peaks during fetal development and gradually declines postnatally, being largely replaced by cytochrome P450 3A4 by approximately one year of age. However, significant interindividual variability exists, with cytochrome P450 3A7 persistence observed in some adults [2] [3] [5].

Physiologically-based pharmacokinetic modeling incorporating enzyme ontogeny data demonstrates that the conversion efficiency of risdiplam to metabolite M1 and subsequent metabolism of metabolite M1 are age-dependent. Cytochrome P450 3A7-mediated metabolism reaches functional maturity around two years of age, aligning with the developmental trajectory of this enzyme. This ontogeny significantly influences metabolite M1 exposure in pediatric patients younger than two years, as reflected in population pharmacokinetic models validated against clinical data from spinal muscular atrophy trials [2] [5].

Table 2: Developmental Regulation of Key Cytochrome P450 Enzymes Metabolizing Risdiplam and Metabolite M1

EnzymeDevelopational TrajectoryPeak Activity PeriodImplication for Metabolite M1 Exposure
Cytochrome P450 3A7High fetal expression; declines postnatally with significant interindividual variabilityFetal periodHigher relative contribution to metabolism in neonates and infants under 1 year; influences metabolite M1 formation and clearance rates in early development
Cytochrome P450 3A4Low at birth; increases gradually during first year; adult levels achieved by ~1-5 yearsAdulthoodMinimal contribution in neonates; increasing contribution throughout childhood; major contributor in adults
Flavin-containing monooxygenase 3Low at birth; increases during infancy; adult levels achieved by ~1-2 yearsAdulthoodReaches functional maturity at ~2 years; limits rate of metabolite M1 formation in early infancy

Mechanistically, cytochrome P450 3A4 and cytochrome P450 3A7 catalyze hydroxylation and epoxidation reactions on metabolite M1's heterocyclic ring systems, enhancing hydrophilicity and facilitating biliary and renal elimination. Inhibition studies using itraconazole (a strong cytochrome P450 3A inhibitor) in healthy adults demonstrated only a minor effect on risdiplam plasma pharmacokinetics, confirming a low fraction of parent drug metabolized by cytochrome P450 3A. However, the impact on metabolite M1 clearance was more pronounced, suggesting cytochrome P450 3A plays a greater role in metabolite M1 elimination than in risdiplam's initial metabolism [3] [6].

Interspecies Variability in Metabolic Conversion Efficiency

Significant interspecies differences exist in the efficiency and pathways responsible for risdiplam conversion to metabolite M1, impacting the translatability of preclinical toxicology and pharmacokinetic data. In vitro comparative metabolism studies across species reveal:

  • Humans versus Rodents: Rat liver microsomes exhibit substantially higher flavin-containing monooxygenase 1 activity compared to humans, leading to faster in vitro formation rates of metabolite M1. Mouse models show reduced overall oxidative metabolism capacity for risdiplam compared to humans. These differences necessitate careful interpretation of rodent toxicology studies where metabolite M1 exposure profiles differ from humans [1] [5].
  • Humans versus Non-Human Primates: Cytochrome P450 3A8 in cynomolgus monkeys demonstrates functional similarity to human cytochrome P450 3A4 in metabolizing risdiplam. However, differences in flavin-containing monooxygenase 3 substrate specificity lead to slightly lower relative flavin-containing monooxygenase contribution compared to humans. Overall, non-human primates provide the most relevant preclinical model for risdiplam and metabolite M1 pharmacokinetics [1] [6].
  • Canine Models: Dogs exhibit negligible flavin-containing monooxygenase 3 activity due to species-specific differences in gene expression and enzyme function. Consequently, canine metabolism of risdiplam relies heavily on cytochrome P450 pathways, resulting in a significantly different metabolite M1 formation profile and reduced overall exposure to this metabolite compared to humans [5].

The underlying causes of interspecies variability include:

  • Differential Expression of Flavin-containing monooxygenases: Hepatic flavin-containing monooxygenase 1 expression is high in rodents (especially males) but low in adult humans. Conversely, flavin-containing monooxygenase 3 is the dominant adult human hepatic flavin-containing monooxygenase but shows species-specific expression levels and catalytic activities [5].
  • Catalytic Activity Differences: Amino acid sequence variations between species orthologs of flavin-containing monooxygenase 3 and cytochrome P450 3A4/cytochrome P450 3A7 result in differing catalytic efficiencies (kcat/Km) for risdiplam oxidation. Human flavin-containing monooxygenase 3 exhibits a higher intrinsic clearance for risdiplam compared to rodent flavin-containing monooxygenases [5].
  • Ontogeny Patterns: The developmental trajectory of drug-metabolizing enzymes varies significantly between species. For instance, flavin-containing monooxygenase functional activity in pigs is abundant at birth and rapidly matures within two weeks, contrasting sharply with the gradual maturation over one to two years observed for human flavin-containing monooxygenase 3 [5].

These interspecies differences necessitate cautious extrapolation of metabolite M1 exposure and toxicity data from animal models to humans. Physiologically-based pharmacokinetic modeling, incorporating in vitro-in vivo extrapolation and species-specific physiological parameters, has been employed to bridge this translational gap for risdiplam and metabolite M1 [2] [6].

Properties

CAS Number

2250441-24-6

Product Name

Risdiplam metabolite M1

IUPAC Name

2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3

InChI Key

QDCCRWMQPQCJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.